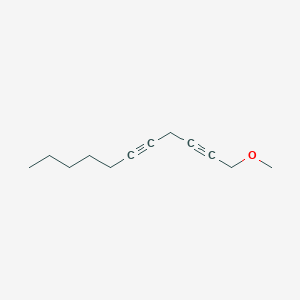
1-Methoxyundeca-2,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyundeca-2,5-diyne is an organic compound with the molecular formula C12H18O It is characterized by the presence of two triple bonds and an ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxyundeca-2,5-diyne can be synthesized through various synthetic routes. One common method involves the coupling of bromo-substituted 1,3-enynes with electrophiles . The reaction conditions typically involve the use of transition metal catalysts and specific ligands to achieve the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxyundeca-2,5-diyne undergoes various types of chemical reactions, including:
Hydroelementation: Addition of elements such as hydrogen, boron, or silicon across the triple bonds.
Oxidation and Reduction: Reactions involving the gain or loss of electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, hydrogen donors, and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound include enynes, dienes, allenes, polymers, and cyclic compounds . The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methoxyundeca-2,5-diyne has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Methoxyundeca-2,5-diyne involves its interaction with molecular targets through its triple bonds and ether group. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems. The compound’s reactivity is influenced by the presence of the triple bonds, which can undergo various addition reactions .
Comparaison Avec Des Composés Similaires
1-Methoxyundeca-2,5-diyne can be compared with other similar compounds, such as:
1,3-Diynes: Compounds with two triple bonds separated by a single bond.
Enynes: Compounds with both double and triple bonds.
Allenynes: Compounds with an allene (a molecule with two double bonds) and a triple bond.
Propriétés
Numéro CAS |
34498-07-2 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-methoxyundeca-2,5-diyne |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-6,9,12H2,1-2H3 |
Clé InChI |
MPULYHGNROGCMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCC#CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


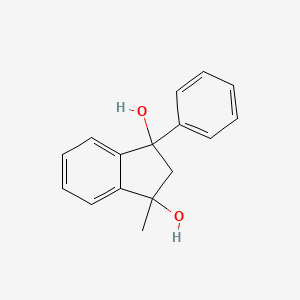
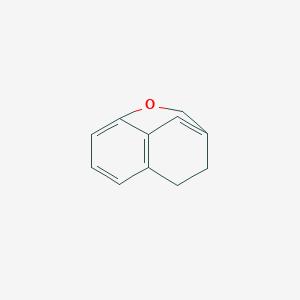
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)
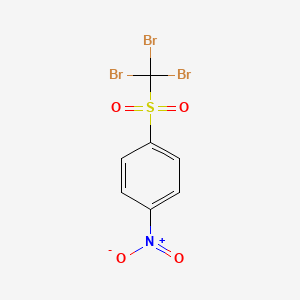
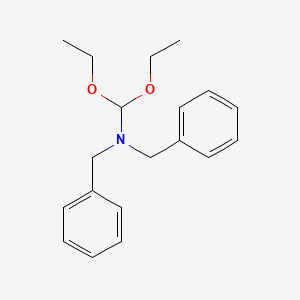


![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
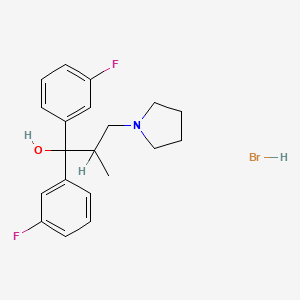
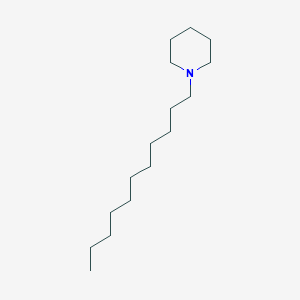
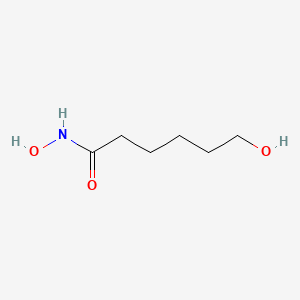
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
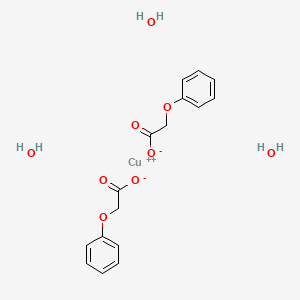
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)
